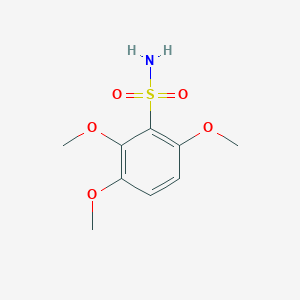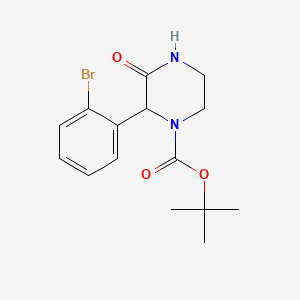
(Acetylamino)(4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetylamino)(4-methoxyphenyl)acetic acid, also known as Methacetin, is an organic compound with the molecular formula C9H11NO3. It is a derivative of acetic acid and features both an acetylamino group and a methoxyphenyl group. This compound is of significant interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)(4-methoxyphenyl)acetic acid typically involves the acylation of p-aminophenol with acetic anhydride. The process begins with the solubilization of p-aminophenol in water, followed by the addition of concentrated hydrochloric acid to form the amine hydrochloride. This is then neutralized with a sodium acetate buffer, and acetic anhydride is added to complete the acylation reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
(Acetylamino)(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its analgesic and antipyretic properties, similar to acetaminophen.
Industry: Utilized in the production of various chemical intermediates and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (Acetylamino)(4-methoxyphenyl)acetic acid involves its interaction with specific enzymes and molecular targets. It catalyzes the FAD-dependent oxidative deamination of various amines and D-amino acids, yielding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This reaction is crucial in various metabolic pathways and can influence cellular processes.
Comparison with Similar Compounds
Acetaminophen: Shares similar analgesic and antipyretic properties but differs in its chemical structure and specific applications.
4-Methoxyphenylacetic acid: Similar in structure but lacks the acetylamino group, leading to different chemical properties and reactivity.
Uniqueness: (Acetylamino)(4-methoxyphenyl)acetic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
52771-14-9 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-acetamido-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(14)15)8-3-5-9(16-2)6-4-8/h3-6,10H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
KAGSUJOTNBINKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)
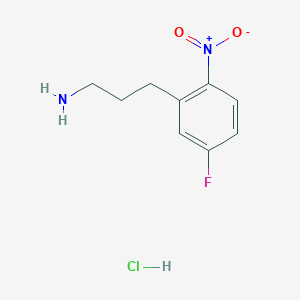
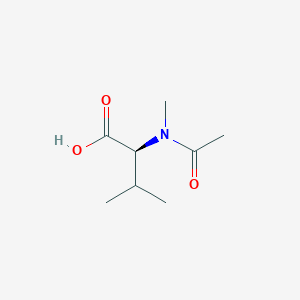
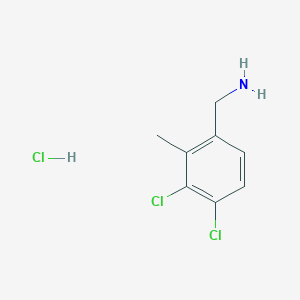
amine hydrochloride](/img/structure/B13497289.png)
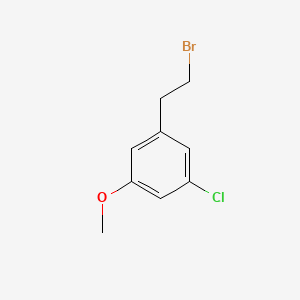

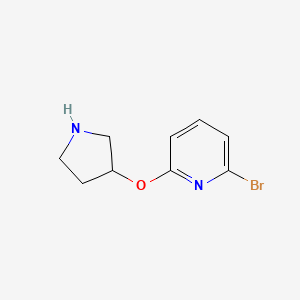

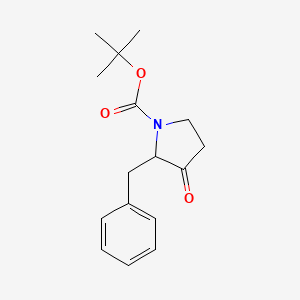
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
